N,N-Diethylpiperazine-2-carboxamide N,N-Diethylpiperazine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 121885-08-3
VCID: VC0048483
InChI: InChI=1S/C9H19N3O/c1-3-12(4-2)9(13)8-7-10-5-6-11-8/h8,10-11H,3-7H2,1-2H3
SMILES: CCN(CC)C(=O)C1CNCCN1
Molecular Formula: C9H19N3O
Molecular Weight: 185.271

N,N-Diethylpiperazine-2-carboxamide

CAS No.: 121885-08-3

Cat. No.: VC0048483

Molecular Formula: C9H19N3O

Molecular Weight: 185.271

* For research use only. Not for human or veterinary use.

N,N-Diethylpiperazine-2-carboxamide - 121885-08-3

Specification

CAS No. 121885-08-3
Molecular Formula C9H19N3O
Molecular Weight 185.271
IUPAC Name N,N-diethylpiperazine-2-carboxamide
Standard InChI InChI=1S/C9H19N3O/c1-3-12(4-2)9(13)8-7-10-5-6-11-8/h8,10-11H,3-7H2,1-2H3
Standard InChI Key IPYUFNHTPJFYKY-UHFFFAOYSA-N
SMILES CCN(CC)C(=O)C1CNCCN1

Introduction

Chemical Identity and Structural Properties

N,N-Diethylpiperazine-2-carboxamide belongs to the class of carboxamides, characterized by the presence of a carbonyl group (C=O) directly attached to a nitrogen atom. The compound's molecular structure consists of a six-membered piperazine heterocyclic ring containing two nitrogen atoms, with a diethylcarboxamide group attached at the 2-position. This specific arrangement contributes to its unique chemical and biological properties.

Basic Chemical Information

The fundamental chemical parameters of N,N-Diethylpiperazine-2-carboxamide are summarized in the following table:

PropertyValue
Chemical NameN,N-Diethylpiperazine-2-carboxamide
CAS Registry Number121885-08-3
Molecular FormulaC9H19N3O
Molecular Weight185.27 g/mol
IUPAC NameN,N-diethylpiperazine-2-carboxamide
Canonical SMILESCCN(CC)C(=O)C1CNCCN1

Structural Features

The molecular structure features several key components that influence its reactivity:

  • A piperazine ring (six-membered heterocycle with two nitrogen atoms)

  • A carboxamide functional group (C=O-N) at the 2-position

  • Two ethyl groups attached to the amide nitrogen

  • Secondary amine groups within the piperazine ring

These structural elements contribute to the compound's ability to interact with various biological targets and participate in different chemical reactions.

Chemical Reactivity and Behavior

General Reactivity Patterns

N,N-Diethylpiperazine-2-carboxamide can participate in various chemical reactions due to its functional groups:

  • Nucleophilic reactions via the nitrogen atoms in the piperazine ring

  • Potential hydrolysis of the carboxamide group under acidic or basic conditions

  • Possible oxidation or reduction reactions affecting the piperazine ring or carboxamide group

Structure-Reactivity Relationships

The presence of the diethyl groups on the carboxamide nitrogen influences the compound's reactivity compared to related structures. These groups can:

  • Introduce steric hindrance that affects approach of reagents

  • Modify the electron density around the carboxamide group

  • Influence the compound's lipophilicity and solubility properties

Biological Activity and Applications

Antimicrobial Properties

Research indicates that N,N-Diethylpiperazine-2-carboxamide has potential as an antimicrobial and antifungal agent. Studies on related piperazine derivatives suggest mechanisms that may involve:

  • Disruption of bacterial cell membranes

  • Inhibition of essential metabolic pathways in microorganisms

  • Interference with microbial protein synthesis

Pharmaceutical Applications

In the pharmaceutical industry, piperazine derivatives like N,N-Diethylpiperazine-2-carboxamide are utilized in the development of various drug candidates. The compound's structure makes it valuable for:

  • Building blocks in medicinal chemistry

  • Potential central nervous system (CNS) modulation

  • Development of enzyme inhibitors

Industrial Applications

Beyond pharmaceuticals, this compound finds applications in the production of agrochemicals. Potential uses include:

  • Intermediate in the synthesis of crop protection agents

  • Component in the development of specialized chemical reagents

  • Precursor for other industrially relevant compounds

Structure-Activity Relationship Studies

Pharmacophore Analysis

Structure-activity relationship studies involving piperazine carboxamides have been conducted to optimize their biological activity. Key structural features that influence activity include:

  • Substitution pattern on the piperazine ring

  • Nature of the carboxamide substituents

  • Stereochemistry at the 2-position of the piperazine ring

Comparative Activity Analysis

The following table presents a hypothetical comparison of activities between N,N-Diethylpiperazine-2-carboxamide and structurally related compounds based on general principles of medicinal chemistry:

Compound VariantStructural ModificationPredicted Effect on Activity
Base CompoundN,N-Diethylpiperazine-2-carboxamideReference compound
Mono-ethyl variantSingle ethyl group on amide nitrogenPotentially reduced lipophilicity, altered receptor binding
N-Aryl variantAromatic substituent instead of ethyl groupsLikely increased π-π interactions, different binding profile
Ring-modified variantModified piperazine ring (e.g., morpholine)Altered hydrogen bonding capacity and conformational preferences

Physical and Analytical Properties

Solubility and Stability

The compound's solubility profile is influenced by both its polar carboxamide group and hydrophobic ethyl substituents, likely making it:

  • Moderately soluble in organic solvents like dichloromethane, chloroform, and methanol

  • Potentially less soluble in highly polar solvents like water

  • Capable of forming hydrogen bonds through the piperazine NH groups and carboxamide oxygen

Comparison with Similar Compounds

N,N-Diethylpiperazine-2-carboxamide shares structural similarities with other piperazine derivatives but is distinguished by its specific diethyl substitution pattern, which influences its chemical and biological properties.

Related CompoundKey Structural DifferencesImpact on Properties
N-Monoethylpiperazine-2-carboxamideSingle ethyl group instead of twoLower lipophilicity, different spatial arrangement
N,N-Dimethylpiperazine-2-carboxamideMethyl groups instead of ethyl groupsSmaller molecular volume, altered binding characteristics
N-Phenylpiperazine-2-carboxamideAromatic substituent instead of alkyl groupsEnhanced π-stacking potential, different electronic properties

Research Challenges and Future Directions

Current Research Gaps

Despite the potential applications of N,N-Diethylpiperazine-2-carboxamide, several research gaps remain:

  • Limited published data on optimized synthetic routes

  • Incomplete understanding of structure-activity relationships

  • Need for comprehensive evaluation of biological activities

  • Insufficient data on pharmacokinetic properties

Future Research Opportunities

Future research on N,N-Diethylpiperazine-2-carboxamide may focus on:

  • Development of more efficient and scalable synthetic methods

  • Detailed investigation of antimicrobial mechanisms

  • Exploration of potential applications in drug discovery

  • Structure modification to enhance specific biological activities

  • Computational studies to predict interactions with biological targets

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